molecular formula C13H15N5O4 B2778566 Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate CAS No. 887672-37-9

Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate

Cat. No. B2778566
CAS RN: 887672-37-9
M. Wt: 305.294
InChI Key: LJIKTSVDYBCWKD-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate is a useful research compound. Its molecular formula is C13H15N5O4 and its molecular weight is 305.294. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its derivatives are pivotal in organic synthesis, serving as precursors for various heterocyclic compounds. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves the acetylation of 3-oxo-2-(arylhydrazono)butyric acid ethyl ester followed by treatment with triethylamine and formamide, demonstrating its utility in generating biologically active molecules (Pratibha Sharma et al., 2004). Additionally, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) catalyzes the synthesis of 2-aryl-4,5-diphenyl imidazoles, indicating its role in facilitating efficient and environmentally friendly chemical reactions (Hongjun Zang et al., 2010).

Antimicrobial Activities

Derivatives of ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate exhibit antimicrobial properties. The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their subsequent biological evaluation against common bacteria highlight the potential of these compounds in developing new antimicrobial agents (Khalid A. Al-badrany et al., 2019).

Antioxidant and Cytotoxic Potential

The exploration of natural products for antioxidant and cytotoxic activities also involves derivatives of this compound. For instance, the antioxidant and cytotoxic potential of endophytic fungi isolated from medicinal plants showcases the broad application of these compounds in pharmacognosy and drug discovery (Ananda Danagoudar et al., 2018).

Material Science and Corrosion Inhibition

In material science, halogen-substituted imidazoline derivatives, related to the this compound structure, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This research demonstrates the compound's potential in protecting industrial materials against corrosion, which is crucial for extending the lifespan of metal structures (Ke-gui Zhang et al., 2015).

properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-4-22-8(19)6-17-7(2)5-18-9-10(14-12(17)18)16(3)13(21)15-11(9)20/h5H,4,6H2,1-3H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIKTSVDYBCWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.